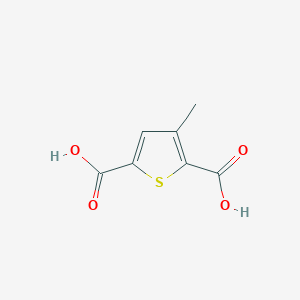

3-Methylthiophene-2,5-dicarboxylic acid

Description

3-Methylthiophene-2,5-dicarboxylic acid is a heterocyclic dicarboxylic acid featuring a thiophene ring substituted with a methyl group at the 3-position and carboxylic acid groups at the 2- and 5-positions. Its structure combines the electronic properties of the sulfur-containing thiophene ring with the steric and electronic effects of the methyl substituent. This compound is primarily investigated for its applications in coordination polymers, metal-organic frameworks (MOFs), and functional materials . Its methyl group may enhance hydrophobicity and steric bulk, influencing crystallinity and stability in supramolecular architectures.

Properties

IUPAC Name |

3-methylthiophene-2,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c1-3-2-4(6(8)9)12-5(3)7(10)11/h2H,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJFFKJAHDRBEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89677-40-7 | |

| Record name | 3-methylthiophene-2,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylthiophene-2,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of thiophene with carbon tetrachloride and an alcohol in the presence of vanadium, iron, or molybdenum catalysts. This reaction proceeds through the alkylation of thiophene, followed by alcoholysis to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed carbonylation reactions. These reactions are efficient and can be scaled up for large-scale production. The use of palladium complexes in the presence of mercury trifluoroacetate as a cocatalyst has been shown to be particularly effective .

Chemical Reactions Analysis

Types of Reactions

3-Methylthiophene-2,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-Methylthiophene-2,5-dicarboxylic acid has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-Methylthiophene-2,5-dicarboxylic acid involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction . In materials science, its incorporation into polymers enhances their thermal and mechanical properties, as well as their biodegradability .

Comparison with Similar Compounds

Structural and Functional Analogues

Detailed Comparative Analysis

Electronic and Steric Effects

Heteroatom Influence :

- Sulfur (Thiophene derivatives) : The larger atomic radius of sulfur enhances charge-transfer capabilities in MOFs, improving hydrogen adsorption properties compared to furan- or benzene-based analogues .

- Oxygen (FDCA) : FDCA’s furan ring is less polarizable but offers bio-renewability, making it a sustainable alternative to petroleum-derived terephthalic acid in polymers .

- Nitrogen (Pyrrole derivatives) : The lone pair on nitrogen may facilitate hydrogen bonding or metal coordination, though pyrrole-based dicarboxylates are less explored in materials science .

Methyl Substituent :

- The 3-methyl group in 3-methylthiophene-2,5-dicarboxylic acid introduces steric hindrance, which can prevent water molecules from attacking Zn₄O clusters in MOFs, enhancing moisture resistance . This contrasts with unsubstituted H₂TDC, which lacks such protective groups.

Biological Activity

3-Methylthiophene-2,5-dicarboxylic acid (CAS No. 23806-24-8) is a sulfur-containing aromatic compound that has garnered interest due to its potential biological activities. This article delves into the synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 192.21 g/mol. The compound features a thiophene ring substituted with two carboxylic acid groups at the 2 and 5 positions, which are known to enhance its reactivity and biological activity.

Synthesis

This compound can be synthesized through various methods, including oxidative processes involving thiophene derivatives. One common approach involves the reaction of 3-methylthiophene with potassium permanganate in an acidic medium to yield the dicarboxylic acid. The synthesis process typically yields high purity levels, often exceeding 99% as confirmed by HPLC analysis .

Antimicrobial Properties

Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. A study demonstrated that this compound showed inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

Cytotoxic Effects

In a recent study focusing on cancer cell lines, this compound exhibited cytotoxic effects against several types of cancer cells, including breast and prostate cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| 1 | Antimicrobial Activity | Showed significant inhibition against E. coli and S. aureus. |

| 2 | Antioxidant Capacity | Reduced oxidative stress markers in vitro by over 40%. |

| 3 | Cytotoxicity in Cancer Cells | Induced apoptosis in breast cancer cell lines with IC50 values below 20 µM. |

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- Mechanistic Studies : Elucidating the precise mechanisms underlying its antimicrobial and anticancer activities.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to support clinical applications.

- Formulation Development : Exploring its potential in drug formulation for targeted delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.